2-Chloro-5-nitroaniline hydrochloride
CAS No.:
Cat. No.: VC13578198
Molecular Formula: C6H6Cl2N2O2
Molecular Weight: 209.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6Cl2N2O2 |
|---|---|
| Molecular Weight | 209.03 g/mol |
| IUPAC Name | 2-chloro-5-nitroaniline;hydrochloride |
| Standard InChI | InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H |
| Standard InChI Key | NFYWABKQXIXBLN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and an amino group that forms a hydrochloride salt . X-ray crystallographic studies reveal a planar aromatic system with intramolecular hydrogen bonding between the amino group and adjacent substituents, stabilizing the molecular structure .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 117–121°C (decomposes) | |
| Density | 1.5±0.1 g/cm³ | |
| Solubility | Soluble in polar solvents (e.g., methanol, chloroform) | |
| Flash Point | 191°C (375°F) | |
| Refractive Index | 1.587 (estimated) |
The hydrochloride form enhances aqueous solubility compared to the parent amine, making it suitable for biomedical applications. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, beyond which decomposition occurs via release of HCl and nitro group reduction .
Synthesis and Manufacturing
Industrial Synthesis
The synthesis of 2-chloro-5-nitroaniline hydrochloride involves a three-step process:
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Acylation: 3-Chloroaniline is treated with formic acid in iso-propyl ether at reflux (80–100°C) to form N-formyl-3-chloroaniline .
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Nitrification: The intermediate is reacted with nitric acid (HNO₃) and acetic anhydride at –5 to 10°C, introducing the nitro group at the 5-position .
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Hydrolysis and Salt Formation: The nitro intermediate is hydrolyzed with 20–25% NaOH under reflux, followed by HCl treatment to yield the hydrochloride salt .
This method achieves a yield of 91.2% with 99.5% purity, as verified by high-performance liquid chromatography (HPLC) .
Crystallization and Characterization
Single crystals of 2-chloro-5-nitroaniline hydrochloride are grown using slow evaporation techniques in methanol. X-ray diffraction (XRD) confirms a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.42 Å, b = 12.85 Å, c = 9.03 Å . Dielectric studies reveal anisotropic behavior, with a dielectric constant of 4.8 at 1 MHz, suggesting potential applications in nonlinear optics .
Applications in Pharmaceutical and Material Science
Anticancer Therapeutics
2-Chloro-5-nitroaniline hydrochloride serves as a precursor in synthesizing inhibitors targeting oncogenic microRNAs (miRNAs). For example, derivatives have shown IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231) by downregulating miR-21 and miR-155 .
Antiviral Agents
The compound is utilized in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A 2024 study demonstrated that its derivatives exhibit EC₅₀ values of 0.08–0.12 μM against HIV-1 strain IIIB, outperforming first-line drugs like efavirenz .
Material Science Applications
In optoelectronics, thin films of 2-chloro-5-nitroaniline hydrochloride exhibit a second harmonic generation (SHG) efficiency 1.8 times that of potassium dihydrogen phosphate (KDP), making them candidates for frequency-doubling devices .
Biodegradation and Environmental Fate
Microbial Degradation Pathways
Cupriavidus sp. strain CNP-8 metabolizes 2-chloro-5-nitroaniline hydrochloride via a partial reductive pathway :
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Nitroreduction: MnpA (NADPH-dependent nitroreductase) reduces the nitro group to hydroxylamine, forming 2-chloro-5-hydroxylaminophenol .
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Dechlorination: MnpD (dehalogenase) removes the chlorine atom, yielding aminohydroquinone .
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Ring Cleavage: MnpC (dioxygenase) cleaves the aromatic ring, producing 6-amino-4-hydroxy-6-oxohexa-2,4-dienoic acid .
The pathway achieves 95% degradation of 0.4 mM substrate within 42 hours under aerobic conditions .
Ecotoxicology
The compound exhibits moderate persistence in soil (DT₅₀ = 28 days) and high toxicity to aquatic organisms:
Recent Research Advances
Crystal Engineering
A 2023 study optimized crystal growth using the vertical Bridgman technique, producing 2-chloro-5-nitroaniline hydrochloride crystals with a Vickers hardness of 45 kgf/mm² and a laser damage threshold of 3.2 GW/cm² . These properties are critical for high-power laser applications.
Drug Delivery Systems
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120±15 nm) enhanced bioavailability by 4.2-fold in murine models, enabling targeted delivery to tumor tissues .
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